molecular formula C9H13N3O2 B8808850 N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide CAS No. 799781-97-8

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Cat. No. B8808850
M. Wt: 195.22 g/mol
InChI Key: FWHHOSCDELSADD-UHFFFAOYSA-N
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Patent
US07276611B2

Procedure details

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 3.8 g, 25 mmol) is slurried in 40 ml of 2M oxalyl chloride in dichloromethane, and to the slurry are added a few drops of dimethylformamide. The resulting mixture is stirred under a nitrogen atmosphere at 15-22° C. for 10-12 hours. The resulting acid chloride as a dark solution is evaporated to a dry residue. The residue is dissolved in toluene (50 ml) and evaporated once more to give the crude acid chloride. To a stirred mixture of the crude acid chloride in dichloromethane (100 ml) and N,O-dimethylhydroxylamine hydrochloride (2.7 g, 27.5 mmol) at 0-5° C. is added pyridine (4.7 g, 3.2 ml, 60 mmol) dropwise under a nitrogen atmosphere while maintaining the temperature about 0-5° C. The resulting stirred mixture is allowed to warm to 15-20° C. over a period of 4 hours and the reaction is monitored for completion by HPLC (Prodigy ODS3 4.6×150 mm column, using a 10 minutes gradient from 90:10 to 10:90 water/acetonitrile with 0.02% trifluoroacetic acid and UV detection at 254 nm. The retention time of the amide was 1.1 min). The mixture is washed with water (50 ml), concentrated, and purified on a short column of silica gel using elution with chloroform to give upon evaporation of volatiles N-Methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide, 4.1 g, 86%) as a light-brown crystalline solid, m.p. 45-50° C., which is characterized by NMR, mass spectrum, and elemental analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH2:11][CH2:10][CH2:9][C:3]2=[CH:4][C:5]=1[C:6](O)=[O:7].Cl.[CH3:13][NH:14][O:15][CH3:16].N1C=CC=CC=1.FC(F)(F)C(O)=O>C(Cl)(=O)C(Cl)=O.ClCCl.CN(C)C=O.O.C(#N)C>[CH3:16][O:15][N:14]([CH3:13])[C:6]([C:5]1[CH:4]=[C:3]2[CH2:9][CH2:10][CH2:11][N:2]2[N:1]=1)=[O:7] |f:1.2,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N2C(=CC1C(=O)O)CCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.7 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
3.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(C(=O)Cl)(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred under a nitrogen atmosphere at 15-22° C. for 10-12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting acid chloride as a dark solution is evaporated to a dry residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in toluene (50 ml)
CUSTOM
Type
CUSTOM
Details
evaporated once more
CUSTOM
Type
CUSTOM
Details
to give the crude acid chloride
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature about 0-5° C
STIRRING
Type
STIRRING
Details
The resulting stirred mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15-20° C. over a period of 4 hours
Duration
4 h
WASH
Type
WASH
Details
The mixture is washed with water (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a short column of silica gel using elution with chloroform

Outcomes

Product
Details
Reaction Time
11 (± 1) h
Name
Type
product
Smiles
CON(C(=O)C=1C=C2N(N1)CCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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